molecular formula C12H9Cl2NO3S B12656285 Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- CAS No. 85331-21-1

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)-

Cat. No.: B12656285
CAS No.: 85331-21-1
M. Wt: 318.2 g/mol
InChI Key: KBCUPDAYKULMPT-UHFFFAOYSA-N
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Description

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a 3,4-dichlorophenoxy group and a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- typically involves the reaction of 2-chloropyridine with 3,4-dichlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methylsulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of chlorinated compounds on biological systems.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dichlorophenoxy group enhances its binding affinity, while the methylsulfonyl group can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenoxy)acetic acid: A herbicide known for its plant growth regulation properties.

    2-(3,4-Dichlorophenoxy)triethylamine: Used as a growth regulator in plants.

Uniqueness

Pyridine, 2-(3,4-dichlorophenoxy)-6-(methylsulfonyl)- is unique due to its combination of a pyridine ring with both a dichlorophenoxy and a methylsulfonyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.

Properties

CAS No.

85331-21-1

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)-6-methylsulfonylpyridine

InChI

InChI=1S/C12H9Cl2NO3S/c1-19(16,17)12-4-2-3-11(15-12)18-8-5-6-9(13)10(14)7-8/h2-7H,1H3

InChI Key

KBCUPDAYKULMPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=N1)OC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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